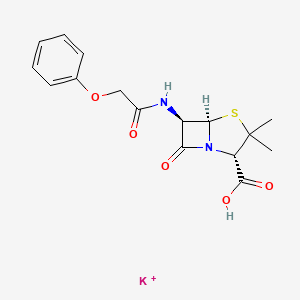

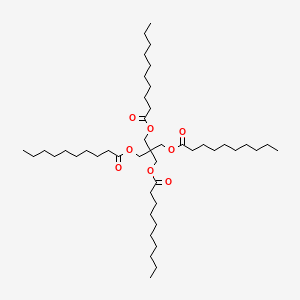

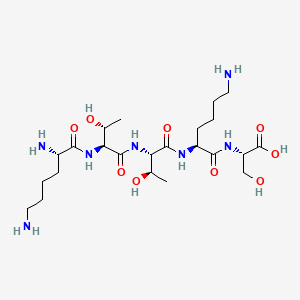

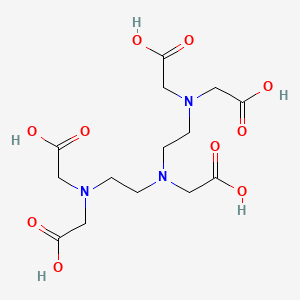

![molecular formula C22H25BrCl2N6O B1679357 1-[3-[(5-bromo-2-pyridinyl)-[(3,4-dichlorophenyl)methyl]amino]propyl]-3-[3-(1H-imidazol-5-yl)propyl]thiourea CAS No. 199522-35-5](/img/structure/B1679357.png)

1-[3-[(5-bromo-2-pyridinyl)-[(3,4-dichlorophenyl)methyl]amino]propyl]-3-[3-(1H-imidazol-5-yl)propyl]thiourea

Descripción general

Descripción

NNC269100 is a somatostatin sst4 receptor agonist that displays > 100-fold selectivity over sst2 receptors (Ki values are 6 and 621 nM for sst4 and sst2 receptors respectively). NNC269100 potently inhibits forskolin-induced cAMP accumulation (EC50 = 26 nM).

Aplicaciones Científicas De Investigación

Alzheimer’s Disease Treatment

NNC 26-9100 has been evaluated for its potential in treating Alzheimer’s disease (AD). It has been found to increase the phagocytosis of Aβ1-42, a peptide involved in the formation of amyloid plaques in the brains of AD patients . This suggests that NNC 26-9100 could potentially be used to enhance the clearance of these plaques and slow the progression of AD .

Inhibition of Nitric Oxide Production

In addition to its effects on Aβ1-42, NNC 26-9100 has also been found to inhibit the production of nitric oxide . This could potentially have implications for a range of diseases and conditions where nitric oxide plays a role, including inflammatory diseases and certain types of cancer .

Decreasing Calcium in Microglia Cells

NNC 26-9100 has been shown to decrease calcium in BV2 microglia cells . This could potentially have beneficial effects in diseases of the brain where elevated cytosolic calcium levels are a problem .

Somatostatin Receptor Agonist

NNC 26-9100 is a somatostatin sst4 receptor agonist . It displays over 100-fold selectivity over sst2 receptors . This could potentially make it useful in the treatment of diseases where the sst4 receptor is implicated.

Inhibition of cAMP Accumulation

NNC 26-9100 potently inhibits forskolin-induced cAMP accumulation . This could potentially have implications for a range of diseases and conditions where cAMP plays a role.

Potential Use in Eye Diseases

As a somatostatin receptor agonist, NNC 26-9100 may have potential applications in the treatment of certain eye diseases .

Mecanismo De Acción

Target of Action

NNC 26-9100 is a selective somatostatin sst4 receptor full agonist . The primary target of NNC 26-9100 is the somatostatin sst4 receptor, which it interacts with more than 100-fold selectivity over sst2 receptors . The somatostatin sst4 receptor plays a crucial role in the regulation of numerous physiological processes, including neurotransmission, secretion of growth hormone, and cell proliferation .

Mode of Action

NNC 26-9100 interacts with its primary target, the somatostatin sst4 receptor, by binding to it with high affinity (Ki: 6 nM, EC50: 2 nM) . This interaction triggers a series of intracellular events that lead to the compound’s biological effects .

Biochemical Pathways

The compound NNC 26-9100 has been shown to increase the phagocytosis of Aβ1-42, inhibit nitric oxide production, and decrease calcium in BV2 microglia cells . These effects are particularly relevant in the context of Alzheimer’s disease (AD), where the compound’s ability to enhance the clearance of Aβ1-42 and decrease nitrosative stress could have therapeutic benefits .

Pharmacokinetics

The compound’s potent inhibitory effects on forskolin-induced camp accumulation suggest that it is capable of exerting its effects at the cellular level .

Result of Action

NNC 26-9100 has been shown to decrease nitrosative stress and microglia cell damage during lipopolysaccharide (LPS)-induced activation and enhance phagocytosis of Aβ1-42 during non-inflammatory conditions . These results suggest that NNC 26-9100 may have beneficial effects in AD and in inflammatory diseases of the brain through enhancement of microglial Aβ clearance, and cell protective effects through prevention of elevated cytosolic calcium and inhibition of nitric oxide release .

Action Environment

The action of NNC 26-9100 can be influenced by environmental factors such as the presence of lipopolysaccharide (LPS). For instance, in the presence of LPS, NNC 26-9100 has been shown to decrease LPS-induced lactate dehydrogenase release, nitrite release, and cytosolic calcium . In the absence of LPS, NNC 26-9100 increased uptake of FITC-tagged Aβ1-42 . These findings suggest that the compound’s action, efficacy, and stability can be influenced by the cellular and molecular environment.

Propiedades

IUPAC Name |

1-[3-[(5-bromopyridin-2-yl)-[(3,4-dichlorophenyl)methyl]amino]propyl]-3-[3-(1H-imidazol-5-yl)propyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25BrCl2N6S/c23-17-5-7-21(29-12-17)31(14-16-4-6-19(24)20(25)11-16)10-2-9-28-22(32)27-8-1-3-18-13-26-15-30-18/h4-7,11-13,15H,1-3,8-10,14H2,(H,26,30)(H2,27,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREJDUPKGMFJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN(CCCNC(=S)NCCCC2=CN=CN2)C3=NC=C(C=C3)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25BrCl2N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-[(5-bromo-2-pyridinyl)-[(3,4-dichlorophenyl)methyl]amino]propyl]-3-[3-(1H-imidazol-5-yl)propyl]thiourea | |

CAS RN |

199522-35-5 | |

| Record name | NNC-26-9100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199522355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NNC-26-9100 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X9D329ZX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 1-[3-[(5-bromo-2-pyridinyl)-[(3,4-dichlorophenyl)methyl]amino]propyl]-3-[3-(1H-imidazol-5-yl)propyl]thiourea (NNC 26-9100)?

A1: NNC 26-9100 acts as a selective agonist of the somatostatin receptor subtype 4 (SST4). [, , , ] This means it binds to SST4 and activates it, mimicking the effects of the natural ligand, somatostatin. [, , , ] This activation leads to a decrease in the production of cyclic adenosine monophosphate (cAMP), a key signaling molecule involved in various cellular processes. []

Q2: What makes NNC 26-9100 unique compared to other somatostatin agonists?

A2: NNC 26-9100 exhibits high selectivity for SST4 over other somatostatin receptor subtypes (SST1, SST2, SST3, and SST5). [, , , ] This selectivity is important because it allows for targeted therapeutic effects with potentially fewer off-target side effects associated with the activation of other SST subtypes.

Q3: How potent is NNC 26-9100 in activating SST4?

A3: Studies have shown that NNC 26-9100 displays high affinity for SST4, with a Ki value of 6 nM. [, ] This indicates a strong binding interaction between the compound and the receptor. Additionally, it effectively inhibits forskolin-induced cAMP accumulation in cells expressing SST4 with an EC50 of 2 nM, demonstrating its potency as an agonist. []

Q4: Has NNC 26-9100 been investigated for potential therapeutic applications?

A4: While research is ongoing, several preclinical studies suggest potential therapeutic applications for NNC 26-9100:

- Pain Management: NNC 26-9100 demonstrated significant analgesic effects in a mouse model of chronic neuropathic pain. [] This effect is attributed to the activation of SST4 receptors in sensory nerves, which are known to modulate pain perception. []

- Alzheimer's Disease: Research indicates that NNC 26-9100 may enhance the clearance of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, by microglia. [, , , ] It has been shown to increase Aβ1-42 phagocytosis and decrease extracellular and intracellular Aβ1-42 trimers in microglial cells. [, , ] Additionally, NNC 26-9100 mitigated the toxic effects of soluble Aβ42 oligomers in a metalloproteinase-dependent manner. []

- Learning and Memory Enhancement: Chronic administration of NNC 26-9100 has been shown to improve learning and memory in SAMP8 mice, a model of accelerated aging and cognitive decline. [] This effect was also observed in ApoE4 knock-in mice, another model relevant to Alzheimer's disease, where NNC 26-9100 improved object recognition memory. []

Q5: How does the structure of NNC 26-9100 contribute to its activity and selectivity?

A5: While the exact binding interactions of NNC 26-9100 with SST4 haven't been fully elucidated, structure-activity relationship (SAR) studies using thiourea analogs provide some insights. [, ] These studies highlight the importance of the following structural features:

- Heteroaromatic Nucleus (Pyridine): Mimics the Trp8 residue of somatostatin and is crucial for interaction with SST4. [, ] Modifications to this moiety can significantly impact affinity and selectivity. []

- Aromatic Group: Mimics the Phe7 residue of somatostatin and contributes to the overall binding affinity. [, ]

- Basic Imidazole Group: Mimics the Lys9 residue of somatostatin and is thought to be involved in interactions with the receptor. [, ]

- Thiourea Linker: Connects the key pharmacophoric elements and is essential for optimal positioning within the binding pocket. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.